![molecular formula C5H7N3O B2491618 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 944906-22-3](/img/structure/B2491618.png)
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
Synthesis Analysis
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is a member of the 1,2,4-triazole derivatives, synthesized through various chemical pathways. One common method involves the acid hydrolysis of ethyl or methyl acetals of N-unsubstituted 1,2,4-triazole-3-carbaldehydes, which can further undergo dimerization in solid state to form carbonyl-free hemiaminals. This process is similar for derivatives with aromatic 5-substituents, whereas for those with non-aromatic 5-substituents, the compound predominantly exists in the carbonyl form (Browne, 1971).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of 1,2,4-triazole derivatives, including this compound, have been characterized by density functional theory (DFT) methods. These studies show that the optimized geometry can well reproduce the crystal structure, and theoretical vibrational frequencies show good agreement with experimental values, indicating a stable structure predominantly in the carbonyl form (Koparır et al., 2013).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including molecular rearrangements and condensation reactions. Its reactivity has been utilized in the synthesis of diverse 1,2,4-triazole derivatives with potential biological activities. These reactions often involve the interaction with sodium azide, α,β-acetylenic aldehydes, or through Vilsmeier-Haack formylation indicating its versatile reactivity (Journet et al., 2001; Bhat et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as melting points, boiling points, and solubility, can be inferred from its molecular structure and functional groups. These compounds typically exhibit moderate solubility in organic solvents and stability under standard conditions, owing to their triazole core and aldehyde functionality.
Chemical Properties Analysis
Chemically, this compound exhibits typical aldehyde reactivity, including nucleophilic addition reactions. The presence of the 1,2,4-triazole ring imparts unique chemical behavior, such as the ability to form Schiff bases and participate in heterocyclic synthesis reactions, which are essential for creating pharmacologically active compounds (Pokhodylo et al., 2018).
Scientific Research Applications
Synthesis and Characterization
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is used in the synthesis and characterization of various chemical compounds. For example, Ghassemzadeh et al. (2008) detailed the synthesis and characterization of new silver(I) and palladium(II) complexes containing 1,2,4-triazole moieties, which are derivatives of this compound (Ghassemzadeh et al., 2008).
Antimicrobial Activities
Another significant application is in the field of antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds are closely related to this compound (Bayrak et al., 2009).
Antimicrobial and Antioxidant Activities
The compound is also integral in the synthesis of antimicrobial and antioxidant agents. Bhat et al. (2016) conducted a study on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, which again shows the relevance of this compound in scientific research (Bhat et al., 2016).
Cancer Research
In cancer research, Šermukšnytė et al. (2022) explored the effects of 1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth, indicating the potential of this compound in oncological studies (Šermukšnytė et al., 2022).
Crystal Structure Analysis
The compound also plays a role in crystal structure analysis. Vikrishchuk et al. (2019) worked on the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to study new heterocyclic compounds, highlighting the significance of this compound in structural chemistry (Vikrishchuk et al., 2019).
Future Directions
The future directions for the study of 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by the 1,2,4-triazole family, there is potential for the development of new drugs and therapies .
Mechanism of Action
Target of Action
1,2,4-triazole derivatives are known to be a privileged fragment of the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
It’s known that 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .
Pharmacokinetics
Owing to low molecular weight and high hydrophilicity, the described compounds can be considered as building blocks for lead-oriented synthesis .
Result of Action
1,2,4-triazoles have been reported to exhibit a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It’s known that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3d network, which contribute greatly to the high density, insensitivity, and thermal stability of the 1,2,4-triazole derivatives .
properties
IUPAC Name |
5-ethyl-1H-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4-6-5(3-9)8-7-4/h3H,2H2,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKAAHZMBZIOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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